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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoic acid

Cat. No.: B045969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-3-nitrobenzoic acid (CAS No: 1975-50-4), a valuable building block in organic

synthesis, particularly in the development of pharmaceuticals.[1] The document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, supported by detailed experimental protocols.

Chemical Structure and Properties
2-Methyl-3-nitrobenzoic acid, also known as 3-Nitro-o-toluic acid, is an aromatic carboxylic

acid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[2] It

typically appears as a white to light yellow crystalline powder with a melting point in the range

of 182-184 °C.

Structure:

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Methyl-3-nitrobenzoic acid.

Due to the limited availability of directly published and fully assigned experimental data for this

specific compound, some of the presented data are estimations based on spectral data from

closely related compounds and established spectroscopic principles. These estimations are

clearly noted.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum provides information about the chemical environment and

connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-3-nitrobenzoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet (broad) 1H -COOH

~8.1 - 8.3 Doublet 1H Aromatic H (H-6)

~7.8 - 8.0 Doublet 1H Aromatic H (H-4)

~7.5 - 7.7 Triplet 1H Aromatic H (H-5)

~2.6 Singlet 3H -CH₃

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of the

¹H NMR spectrum available from ChemicalBook and general principles of NMR spectroscopy.

The exact coupling constants are not available.[3]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments

and provides insights into the carbon skeleton.

Table 2: Estimated ¹³C NMR Spectroscopic Data for 2-Methyl-3-nitrobenzoic acid
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Chemical Shift (δ) ppm Assignment

~168 -COOH

~150 C-NO₂

~138 C-CH₃

~135 Aromatic CH

~132 Aromatic C-COOH

~130 Aromatic CH

~125 Aromatic CH

~20 -CH₃

Disclaimer: The ¹³C NMR data presented are estimations based on the analysis of related

compounds, such as methyl 2-methyl-3-nitrobenzoate and other substituted benzoic acids.[4]

Experimental verification is recommended.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-Methyl-3-nitrobenzoic acid
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1530 & ~1350 Strong
Asymmetric & Symmetric N-O

stretch (Nitro group)

~1600, ~1470 Medium C=C stretch (Aromatic ring)

~3000-3100 Medium C-H stretch (Aromatic)

~2850-2960 Weak C-H stretch (Methyl group)

Note: The presented IR data are characteristic absorption ranges for the functional groups

present in 2-Methyl-3-nitrobenzoic acid and are consistent with spectra of related

nitrobenzoic acids.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-3-nitrobenzoic acid

m/z Ratio Proposed Fragment Ion

181 [M]⁺ (Molecular ion)

164 [M - OH]⁺ (Loss of hydroxyl radical)

135 [M - NO₂]⁺ (Loss of nitro group)

134 [M - OH - NO]⁺

119 [M - COOH - OH]⁺ or [C₇H₆O]⁺

91 [C₇H₇]⁺ (Tropylium ion)
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Disclaimer: The mass spectrometry fragmentation data are predicted based on the

fragmentation patterns of similar aromatic carboxylic acids and nitro compounds.[5] The

molecular ion peak is expected at m/z 181.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic

compounds like 2-Methyl-3-nitrobenzoic acid.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Methyl-3-nitrobenzoic acid is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal

reference (δ = 0.00 ppm).

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the

spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

400 or 500 MHz).

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation: A small amount of 2-Methyl-3-nitrobenzoic acid (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar.

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to

form a thin, transparent pellet.

Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr

pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.
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Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization

into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques described.

Spectroscopic Analysis Workflow for 2-Methyl-3-nitrobenzoic Acid

Spectroscopic Techniques
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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